molecular formula C11H20O2 B3028836 cis-3-Hexenyl isovalerate CAS No. 35154-45-1

cis-3-Hexenyl isovalerate

Cat. No.: B3028836
CAS No.: 35154-45-1
M. Wt: 184.27 g/mol
InChI Key: AIQLNKITFBJPFO-WAYWQWQTSA-N
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Description

cis-3-Hexenyl isovalerate, also known as isovaleric acid cis-3-hexenyl ester, is an organic compound with the molecular formula C11H20O2. It is a volatile ester that is commonly found in the essential oils of various plants. This compound is known for its pleasant, fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl isovalerate is typically synthesized through an esterification reaction. One common method involves the reaction of 3-methyl-2-butenal with glycolic acid esters under acidic conditions. The reaction proceeds as follows: [ \text{3-methyl-2-butenal} + \text{glycolic acid ester} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced to its corresponding alcohol under suitable conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

cis-3-Hexenyl isovalerate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: This compound is studied for its role in plant metabolism and its emission as a volatile organic compound (VOC).

    Medicine: Research is ongoing into its potential therapeutic effects and its use as a biomarker for certain diseases.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which cis-3-Hexenyl isovalerate exerts its effects is primarily through its interaction with olfactory receptors in the nasal epithelium. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. In plants, it is involved in signaling pathways related to stress responses and inter-plant communication .

Comparison with Similar Compounds

cis-3-Hexenyl isovalerate can be compared with other similar esters such as:

  • cis-3-Hexenyl acetate
  • cis-3-Hexenyl butyrate
  • cis-3-Hexenyl formate

Uniqueness:

Properties

IUPAC Name

[(Z)-hex-3-enyl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQLNKITFBJPFO-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052029
Record name (3Z)-Hex-3-en-1-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/swet, apple-like odour
Record name 3-Hexenyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

98.00 °C. @ 15.00 mm Hg
Details The Good Scents Company Information System
Record name cis-3-Hexenyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohool, most fixed oils; insolouble- water
Record name 3-Hexenyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.874-0.876
Record name 3-Hexenyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

35154-45-1, 10032-11-8
Record name cis-3-Hexenyl isovalerate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hexenyl 3-methylbutanoate, (3Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenyl isovalerate, (3Z)-
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Record name Butanoic acid, 3-methyl-, (3Z)-3-hexen-1-yl ester
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Record name (3Z)-Hex-3-en-1-yl 3-methylbutanoate
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Record name (Z)-hex-3-enyl isovalerate
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Record name Hex-3-enyl isovalerate
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Record name 3-HEXENYL ISOVALERATE, (3Z)-
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Record name cis-3-Hexenyl 3-methylbutanoate
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URL http://www.hmdb.ca/metabolites/HMDB0038278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of cis-3-Hexenyl isovalerate in plant defense mechanisms?

A1: this compound is a volatile organic compound (VOC) released by plants in response to stress, such as herbivore attacks. [] It acts as an indirect defense mechanism by attracting natural enemies of the herbivores, effectively reducing herbivore damage. [] For instance, studies have shown that this compound is released by lima bean plants upon attack by herbivores, attracting their predators and parasitoids. []

Q2: How does the atmospheric concentration of carbon dioxide affect the release of this compound in plants?

A2: Interestingly, research indicates that elevated carbon dioxide (CO2) levels can influence the emission of this compound in certain plants. A study on lima bean plants revealed that while enhanced CO2 levels increased the overall release of VOCs, the emission of this compound remained unaffected. [] This suggests that the response of this compound release to elevated CO2 may be species-specific and warrants further investigation.

Q3: What are the potential applications of this compound in pest management?

A3: The attractant properties of this compound on certain insects have sparked interest in its potential use for pest control. For example, research has demonstrated the compound's ability to attract Lygus pratensis, a significant agricultural pest. [] This finding suggests that this compound could be incorporated into integrated pest management strategies as an attractant in traps or as a component of a push-pull system to lure pests away from crops. []

Q4: Are there analytical methods available for the detection and quantification of this compound?

A5: Yes, gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for identifying and quantifying this compound in various matrices, including plant extracts and essential oils. [, , , , ] This method offers high sensitivity and selectivity, enabling researchers to accurately determine the presence and concentration of this compound in complex mixtures.

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